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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B12363973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of AF 568 DBCO, a fluorescent probe

combining the bright and photostable AF 568 dye with the reactive dibenzocyclooctyne (DBCO)

group. This combination makes it a powerful tool for bioorthogonal chemistry, enabling the

specific labeling and visualization of biomolecules in complex biological systems without

interfering with native processes. This guide will cover the core principles, quantitative data,

detailed experimental protocols, and applications in drug development.

Core Principles: Bioorthogonal Chemistry and
Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems

without interfering with or being interfered by native biochemical processes. A key example of

such a reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of

"click chemistry."

The labeling strategy using AF 568 DBCO involves a two-step process:

Metabolic or Enzymatic Incorporation of an Azide: A biomolecule of interest (e.g., a protein,

glycan, or nucleic acid) is metabolically or enzymatically engineered to contain an azide

group (-N₃). This is typically achieved by introducing a precursor molecule with an azide
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moiety that is incorporated into the target biomolecule by the cell's natural metabolic

pathways.

Copper-Free Click Reaction: The azide-modified biomolecule is then treated with AF 568
DBCO. The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with the

azide group to form a stable triazole linkage. This reaction is termed "copper-free" as it does

not require the cytotoxic copper(I) catalyst often used in traditional click chemistry, making it

ideal for live-cell imaging and in vivo applications.[1][2] Dibenzocyclooctyne (DBCO) is one

of the most reactive cycloalkynes for this copper-free click reaction.[3]

Quantitative Data
The efficiency and performance of AF 568 DBCO are underpinned by its photophysical and

chemical properties. The following tables summarize the key quantitative data for this

fluorescent probe.

Property Value Source(s)

Excitation Maximum (λabs) 572 - 579 nm [3][4][5]

Emission Maximum (λem) 598 - 603 nm [3][4][5]

Molar Extinction Coefficient (ε) ~88,000 - 94,238 M-1cm-1 [2]

Fluorescence Quantum Yield

(Φ)
0.912 [3]

Molecular Weight ~953.04 g/mol [2]

Table 1: Photophysical and Chemical Properties of AF 568 DBCO

While the specific second-order rate constant for the reaction of AF 568 DBCO with an azide is

not readily available in the provided search results, the reactivity of the DBCO moiety with

azides is generally very high for a bioorthogonal reaction. For comparison, the second-order

rate constant for the reaction of a DBCO derivative with benzyl azide is in the range of 0.1

M⁻¹s⁻¹.[6][7] The reaction rate of DBCO with azides is significantly higher than that of other

cyclooctynes.[3]
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Experimental Protocols
Detailed methodologies are crucial for the successful application of AF 568 DBCO. Below are

protocols for the metabolic labeling of proteins and subsequent fluorescent detection in live

cells and cell lysates.

Protocol 1: Metabolic Labeling of Nascent Proteins with
an Azide Analog
This protocol describes the incorporation of an azide-containing amino acid analog, L-

azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

Mammalian cells of interest

Complete cell culture medium

Methionine-free cell culture medium

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Procedure:

Culture cells to the desired confluency in complete medium.

To initiate labeling, aspirate the complete medium and wash the cells once with warm PBS.

Replace the medium with pre-warmed methionine-free medium supplemented with an

optimized concentration of AHA (typically 25-50 µM).

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of

AHA into newly synthesized proteins.

Proceed with either live-cell imaging (Protocol 2) or cell lysis for biochemical analysis

(Protocol 3).
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Protocol 2: Live-Cell Imaging of Azide-Modified Proteins
with AF 568 DBCO
This protocol outlines the fluorescent labeling of azide-modified proteins in living cells using AF
568 DBCO for subsequent microscopy.

Materials:

Cells with metabolically incorporated azides (from Protocol 1)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

AF 568 DBCO

Hoechst 33342 or other nuclear stain (optional)

PBS

Procedure:

After metabolic labeling with AHA, wash the cells twice with warm PBS.[8]

Add pre-warmed live-cell imaging medium containing AF 568 DBCO.[8] A typical starting

concentration is 5-20 µM.[8]

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[8]

To remove unbound dye, wash the cells three times with warm live-cell imaging medium.[8]

(Optional) For nuclear counterstaining, incubate the cells with Hoechst 33342 for 10 minutes.

The cells are now ready for live-cell imaging by fluorescence microscopy.

Protocol 3: Labeling of Azide-Modified Proteins in Cell
Lysates
This protocol describes the labeling of azide-modified proteins in a cell lysate with AF 568
DBCO for downstream applications like SDS-PAGE and Western blotting.
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Materials:

Cells with metabolically incorporated azides (from Protocol 1)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

AF 568 DBCO stock solution (e.g., in DMSO)

PBS

Procedure:

After metabolic labeling, wash the cells with ice-cold PBS and lyse them using an

appropriate lysis buffer.

Clarify the lysate by centrifugation to remove cellular debris.

Determine the protein concentration of the lysate.

In a microcentrifuge tube, dilute the desired amount of protein lysate with PBS.

Add AF 568 DBCO to the lysate to a final concentration of 10-100 µM.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

The labeled protein sample is now ready for downstream analysis.

Mandatory Visualizations
To better illustrate the processes and relationships described, the following diagrams are

provided in the DOT language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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